molecular formula C22H17N3 B14226859 N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine CAS No. 824935-71-9

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine

Cat. No.: B14226859
CAS No.: 824935-71-9
M. Wt: 323.4 g/mol
InChI Key: NONZZZCPMXETAB-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine is a complex organic compound belonging to the class of indoloquinolines This compound is characterized by its unique structure, which includes an indole fused to a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine typically involves the annulation reaction of indoles with 2-vinylanilines in the presence of iodine. This method is efficient and straightforward, allowing for the formation of the desired product through a cascade intermolecular nucleophilic substitution and intramolecular cyclization in one pot . The reaction does not require pre-functionalization procedures for the formation of new C–C and C–N bonds, making it a convenient approach for synthesizing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of reduced indoloquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl-substituted derivatives.

Scientific Research Applications

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit virus-induced cytopathic effects and reduce viral progeny yields . The compound may also interact with cellular enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine can be compared with other indoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

824935-71-9

Molecular Formula

C22H17N3

Molecular Weight

323.4 g/mol

IUPAC Name

N-methyl-N-phenyl-6H-indolo[2,3-b]quinolin-11-amine

InChI

InChI=1S/C22H17N3/c1-25(15-9-3-2-4-10-15)21-17-12-6-8-14-19(17)24-22-20(21)16-11-5-7-13-18(16)23-22/h2-14H,1H3,(H,23,24)

InChI Key

NONZZZCPMXETAB-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=C3C4=CC=CC=C4NC3=NC5=CC=CC=C52

Origin of Product

United States

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